14.3‑Fold LAT1‑over‑LAT2 Transport Selectivity: Km Evidence in Human Transporter‑Engineered Cells
In HEK293 cells stably expressing human LAT1 or LAT2, ¹⁸F‑FBPA displayed a Km for LAT1 of 196.8 ± 11.4 µM compared with 2813.8 ± 574.5 µM for LAT2—a 14.3‑fold difference that quantifies its tumor‑selective transporter preference [1]. By contrast, the non‑fluorinated parent BPA exhibited markedly less LAT2 discrimination (70.8 ± 3.3 % inhibition by FBPA vs 37.4 ± 2.2 % by BPA; efflux 30.8 %/min vs 42.7 %/min, both p<0.05), indicating that 2‑fluoro substitution specifically reduces off‑target LAT2 interaction while preserving LAT1 affinity [2]. The D‑isomer of FBPA showed no LAT1 or LAT2 inhibitory activity whatsoever, confirming that LAT1 recognition is stereospecific to the L‑configuration [3].
| Evidence Dimension | Km of LAT1 vs LAT2 transport (substrate affinity) |
|---|---|
| Target Compound Data | Km(LAT1) 196.8 ± 11.4 µM; Km(LAT2) 2813.8 ± 574.5 µM |
| Comparator Or Baseline | BPA LAT2 inhibition 37.4 ± 2.2 % vs FBPA 70.8 ± 3.3 % (p<0.01); BPA LAT2 efflux 42.7 %/min vs FBPA 30.8 %/min (p<0.05). D-FBPA: no LAT1/LAT2 inhibition. |
| Quantified Difference | 14.3‑fold lower Km for LAT1 vs LAT2 (FBPA); significant LAT2 discrimination advantage over BPA by inhibition and efflux assays. |
| Conditions | HEK293 cells stably expressing human LAT1 or LAT2; ¹⁴C‑leucine (LAT1) / ¹⁴C‑alanine (LAT2) uptake and efflux assays at 37 °C. |
Why This Matters
A 14.3‑fold LAT1/LAT2 selectivity ratio and reduced LAT2 off‑target binding versus BPA indicate that 4‑borono‑2‑fluoro‑L‑phenylalanine will yield higher tumor‑to‑normal‑tissue contrast in PET and more selective tumor boron delivery in BNCT, directly impacting diagnostic accuracy and therapeutic index.
- [1] Watabe T, Ikeda H, Nagamori S, et al. ¹⁸F-FBPA as a tumor-specific probe of L-type amino acid transporter 1 (LAT1): a comparison study with ¹⁸F-FDG and ¹¹C-Methionine PET. Eur J Nucl Med Mol Imaging. 2017;44(2):321-331. PMID: 27550420. View Source
- [2] Ikeda H, Watabe T, Nagamori S, et al. Evaluation of the amino acid transporter: comparison study between FBPA and BPA in vitro. J Nucl Med. 2015;56(supplement 3):1112. View Source
- [3] Hirai N, Watabe T, Nagamori S, et al. Evaluation of D‑isomer of ¹⁸F‑FBPA for oncology PET focusing on the differentiation of glioma and inflammation. Asia Ocean J Nucl Med Biol. 2020;8(2):102-108. PMID: 32714997. View Source
